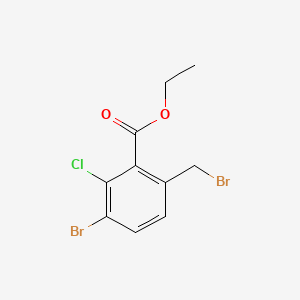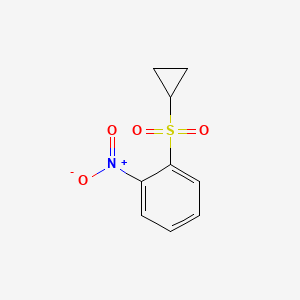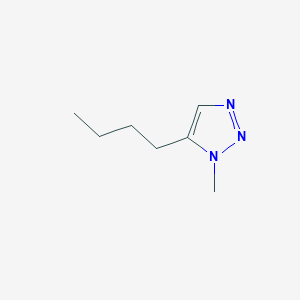
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile typically involves the formation of the triazole ring followed by the introduction of the nitro and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a suitable nitrile precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous-flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
化学反应分析
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is primarily related to its ability to interact with biological targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
相似化合物的比较
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another triazole derivative with similar synthetic routes and applications.
3-methyl-1H-1,2,4-triazole: A simpler triazole compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H7N5O2 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC 名称 |
2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C10H7N5O2/c1-7-12-6-14(13-7)10-3-2-9(15(16)17)4-8(10)5-11/h2-4,6H,1H3 |
InChI 键 |
DLDKXXZSSWORDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)
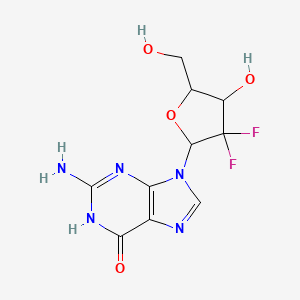


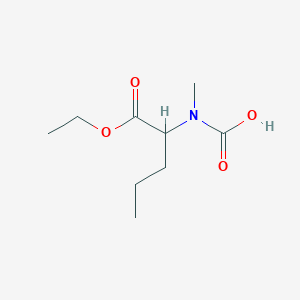
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)

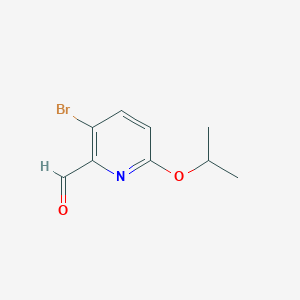
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
